molecular formula C13H21NO2 B6235174 tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate CAS No. 2352933-18-5

tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate

Cat. No. B6235174
CAS RN: 2352933-18-5
M. Wt: 223.3
InChI Key:
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Description

Tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate (TBEC) is an important organic compound used in a variety of scientific research applications. It is a versatile and highly reactive compound that has been used in a variety of synthetic organic chemistry processes, including the synthesis of complex molecules, the production of pharmaceuticals, and the study of biochemical and physiological processes. TBEC is also used in the study of mechanisms of action, as well as in the development of new drugs.

Scientific Research Applications

Tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate has several important scientific research applications. It is used in the synthesis of complex molecules, such as peptides and oligonucleotides. It is also used in the production of pharmaceuticals, such as antibiotics and antifungals. Furthermore, tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate is used in the study of biochemical and physiological processes, such as the regulation of gene expression and the regulation of enzyme activity. Finally, tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate is used in the study of mechanisms of action, such as the mechanism of action of drugs and the mechanisms of action of natural compounds.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate is not yet fully understood. However, it is known that tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate is a highly reactive compound and is capable of covalently binding to proteins, enzymes, and other molecules. This binding can result in the inhibition or activation of a variety of biochemical and physiological processes. For example, tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate can inhibit the activity of enzymes involved in the synthesis of proteins, resulting in the inhibition of gene expression. tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate can also bind to receptors on the surface of cells, resulting in the activation or inhibition of a variety of physiological processes.
Biochemical and Physiological Effects
tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate has a variety of biochemical and physiological effects. It can inhibit the activity of enzymes involved in the synthesis of proteins, resulting in the inhibition of gene expression. tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate can also bind to receptors on the surface of cells, resulting in the activation or inhibition of a variety of physiological processes, such as cell proliferation, apoptosis, and the release of hormones. Furthermore, tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate can interact with DNA, resulting in the alteration of gene expression.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate has several advantages for laboratory experiments. It is a highly reactive compound, which makes it useful for the synthesis of complex molecules. Furthermore, it is relatively inexpensive and easy to obtain. However, tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate also has several limitations. It is a highly toxic compound and should be handled with caution. Furthermore, tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate is relatively unstable and can degrade over time.

Future Directions

There are several potential future directions for tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate. One potential direction is the development of new drugs based on tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate. Another potential direction is the development of new synthetic methods for the synthesis of complex molecules. Additionally, tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate could be used in the study of biochemical and physiological processes, such as the regulation of gene expression and the regulation of enzyme activity. Finally, tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate could be used to study the mechanism of action of drugs and the mechanisms of action of natural compounds.

Synthesis Methods

Tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate is typically synthesized through a two-step reaction involving the reaction of tert-butyl bromide with ethynylcyclohexane, followed by the addition of a carbamate group. The reaction is typically carried out in a solvent such as dichloromethane, and the addition of a base such as triethylamine is necessary to facilitate the reaction. The reaction is typically carried out at room temperature, and the resulting tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate is typically isolated as a solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate involves the reaction of tert-butyl N-(4-bromobut-2-yn-1-yl)carbamate with (1s,4s)-4-ethynylcyclohexene in the presence of a palladium catalyst.", "Starting Materials": [ "tert-butyl N-(4-bromobut-2-yn-1-yl)carbamate", "(1s,4s)-4-ethynylcyclohexene", "Palladium catalyst" ], "Reaction": [ "Add tert-butyl N-(4-bromobut-2-yn-1-yl)carbamate and (1s,4s)-4-ethynylcyclohexene to a reaction flask", "Add the palladium catalyst to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by column chromatography" ] }

CAS RN

2352933-18-5

Product Name

tert-butyl N-[(1s,4s)-4-ethynylcyclohexyl]carbamate

Molecular Formula

C13H21NO2

Molecular Weight

223.3

Purity

95

Origin of Product

United States

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